4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride
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Overview
Description
4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is a heterocyclic organic compound with the molecular formula C6H12ClNO3. It is a derivative of pyran, containing both an amino group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride can be synthesized through the reaction of nitrogen-containing heterocyclic compounds with carbonyl compounds. The reaction typically involves the use of specific catalysts and controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes steps such as purification and crystallization to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s biological and chemical activities. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminotetrahydropyran-4-carboxylic acid
- 4-Amino-4-carboxytetrahydropyran
- 4-Aminotetrahydro-2H-pyran-4-carboxylic acid
Uniqueness
4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride is unique due to its specific structural features, including the presence of both an amino group and a carboxylic acid group on the pyran ring.
Properties
IUPAC Name |
4-aminooxane-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c7-6(5(8)9)1-3-10-4-2-6;/h1-4,7H2,(H,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFXLCNDBDHZGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370285 |
Source
|
Record name | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217299-03-1 |
Source
|
Record name | 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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